Ethyl 3-(2,4-dimethylphenyl)-3-oxopropanoate
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Overview
Description
The compound “Ethyl 3-(2,4-dimethylphenyl)-3-oxopropanoate” is an organic compound. It likely contains an ester functional group, given the “oxopropanoate” in its name, and a phenyl group with two methyl substituents, given the “2,4-dimethylphenyl” in its name .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it might be synthesized through methods similar to those used for other esters and phenyl-containing compounds. For instance, the Suzuki–Miyaura coupling is a widely-used method for forming carbon-carbon bonds in organic compounds .Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It likely contains a phenyl ring with two methyl groups attached at the 2 and 4 positions. Attached to this phenyl ring is a 3-oxopropanoate group, which consists of a three-carbon chain with a carbonyl (C=O) at one end and an ester (C-O-C=O) at the other .Chemical Reactions Analysis
The compound may undergo various chemical reactions typical of esters and phenyl rings. For example, esters can undergo hydrolysis, aminolysis, and reduction. Phenyl rings can undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Ester compounds are often polar and may have a pleasant smell. The presence of a phenyl ring may contribute to the compound’s stability and rigidity .Scientific Research Applications
Polymorphism in Pharmaceutical Compounds
A study by Vogt et al. (2013) examines the polymorphism of a pharmaceutical compound closely related to Ethyl 3-(2,4-dimethylphenyl)-3-oxopropanoate. This research utilizes spectroscopic and diffractometric techniques to characterize two polymorphic forms, highlighting the analytical challenges in identifying subtle structural differences in similar compounds (Vogt et al., 2013).
Dyeing Polyester Fibres
Iyun et al. (2015) explored the synthesis of novel heterocyclic disperse dyes incorporating a thiophene moiety, related to this compound. These dyes displayed excellent dyeing performance and fastness properties on polyester fabrics, indicating potential applications in textile industries (Iyun et al., 2015).
Synthesis Methods Development
Larionova et al. (2013) developed a synthesis approach for substituted ethyl 3-(3-hydroxy-2-thienyl)-3-oxopropanoates, which are structurally related to this compound. Their method, involving ethyl cyanoacetate and carbon disulfide, highlights advancements in chemical synthesis techniques (Larionova et al., 2013).
Molecular Structure Analysis
Research by Singh et al. (2013) on the molecular structure and spectral analyses of compounds related to this compound provides insights into the complex interactions and properties of these molecules. Their work includes quantum chemical calculations and vibrational analysis, contributing to the understanding of molecular behavior (Singh et al., 2013).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
ethyl 3-(2,4-dimethylphenyl)-3-oxopropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-4-16-13(15)8-12(14)11-6-5-9(2)7-10(11)3/h5-7H,4,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVDODYMUMJOSGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=C(C=C(C=C1)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201272759 |
Source
|
Record name | Ethyl 2,4-dimethyl-β-oxobenzenepropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201272759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51725-81-6 |
Source
|
Record name | Ethyl 2,4-dimethyl-β-oxobenzenepropanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51725-81-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2,4-dimethyl-β-oxobenzenepropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201272759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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